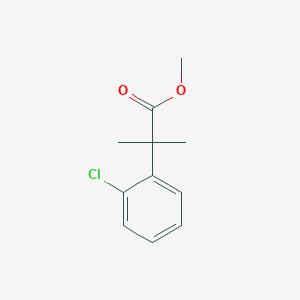

Methyl 2-(2-chlorophenyl)-2-methylpropanoate

Description

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, the emphasis on efficiency, selectivity, and the synthesis of complex molecular architectures has positioned compounds like Methyl 2-(2-chlorophenyl)-2-methylpropanoate as subjects of interest. Its structure, which features a quaternary carbon center and a halogenated aromatic ring, presents both challenges and opportunities for synthetic chemists. The presence of the chlorine atom and the methyl ester group allows for a variety of chemical modifications, making it a versatile scaffold in the construction of more complex molecules.

This compound and its derivatives are often studied in the context of developing new synthetic methodologies. For instance, research into transition-metal-catalyzed cross-coupling reactions may utilize such structures to explore the formation of new carbon-carbon and carbon-heteroatom bonds under mild and efficient conditions. The steric hindrance around the quaternary center also makes it a good candidate for testing the limits and efficacy of new catalytic systems.

Strategic Importance as a Chiral Building Block and Synthetic Intermediate

The true strategic importance of this compound lies in its potential as a chiral building block. Chirality is a critical aspect of pharmacology, as the different enantiomers of a drug can have vastly different biological activities. mdpi.comnih.govnbinno.com The ability to synthesize enantiomerically pure compounds is therefore a major focus of pharmaceutical research and development. drugtargetreview.com

While this compound itself is achiral, its corresponding acid, 2-(2-chlorophenyl)-2-methylpropanoic acid, can be resolved into its constituent enantiomers. These enantiomerically pure forms are valuable intermediates in the synthesis of pharmaceuticals. A significant application of this compound is as an intermediate in the synthesis of the antihistamine drug Bilastine. bio-synth.ingoogleapis.com The precise three-dimensional arrangement of atoms in Bilastine is crucial for its therapeutic effect, and this is achieved through the use of chiral building blocks derived from structures related to this compound.

The development of methods for the asymmetric synthesis of α-arylpropanoic acids and their esters is an active area of research. nih.govrsc.orgrsc.org Techniques such as catalytic asymmetric hydrogenation and enantioselective alkylation are employed to produce these compounds in high enantiomeric excess. researchgate.net

Historical Overview of Relevant Chemical Transformations and Methodological Advances

The synthesis of α-arylpropanoic acids, a class of compounds to which the derivative of this compound belongs, has a rich history. Early methods often involved multi-step sequences with harsh reaction conditions and the generation of significant waste. orgsyn.org For example, classical approaches included the Darzens condensation, the Willgerodt-Kindler reaction, and the carbonylation of aryl halides. researchgate.net

Over the decades, significant methodological advances have been made. The advent of transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of these compounds. google.com Cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, have provided more efficient and direct routes to α-arylpropanoic acid derivatives.

Furthermore, the development of asymmetric catalysis has been a major breakthrough, allowing for the direct synthesis of enantiomerically enriched products. nih.gov This has largely superseded the need for classical resolution techniques, which are inherently less efficient as they discard half of the material. The ongoing evolution of catalysts and reaction conditions continues to improve the synthesis of these important molecules. researchgate.netnih.gov

Identification of Key Research Questions and Current Scholarly Motivations

Current research involving this compound and related structures is driven by several key questions and motivations:

Development of More Efficient and Sustainable Synthetic Routes: A primary motivation is the discovery of new synthetic methods that are more atom-economical, use less hazardous reagents, and are more energy-efficient. This includes the exploration of novel catalysts and reaction media.

Advancements in Asymmetric Synthesis: Achieving high levels of enantioselectivity in the synthesis of chiral α-arylpropanoic acid derivatives remains a significant goal. researchgate.net Researchers are continually designing and screening new chiral ligands and catalysts to improve the efficiency and selectivity of these transformations.

Exploration of New Applications: While its role as an intermediate in the synthesis of Bilastine is well-established, researchers are interested in exploring other potential applications for this compound and its derivatives. This could include the synthesis of other biologically active molecules or new materials.

Understanding Reaction Mechanisms: A deeper understanding of the mechanisms of the chemical reactions used to synthesize and modify this compound is crucial for optimizing existing processes and developing new ones. This involves detailed kinetic and computational studies.

The pursuit of answers to these questions continues to drive innovation in the field of organic synthesis and contributes to the broader goals of developing new medicines and technologies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 736055-19-9 chemicalbook.com |

| Molecular Formula | C11H13ClO2 |

| Molecular Weight | 212.67 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | 1.130±0.06 g/cm3 (Predicted) lookchem.com |

Table 2: Related Compounds and Intermediates

| Compound Name | CAS Number | Role/Relationship |

| 2-(2-chlorophenyl)-2-methyl-propionic acid | 69849-06-5 lookchem.com | Downstream product (hydrolysis) lookchem.com |

| 2-(2-chlorophenyl)-2-methyl-propan-1-ol | 1176587-58-8 lookchem.com | Downstream product (reduction) lookchem.com |

| Bilastine | 202189-78-4 | Final pharmaceutical product bio-synth.in |

| Methyl isobutyrate | 547-63-7 lookchem.com | Potential upstream product lookchem.com |

| 2-bromo-1-chlorobenzene | 694-80-4 lookchem.com | Potential upstream product lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-chlorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14-3)8-6-4-5-7-9(8)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVFOOURKHKDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677353 | |

| Record name | Methyl 2-(2-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736055-19-9 | |

| Record name | Methyl 2-(2-chlorophenyl)-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 2 Chlorophenyl 2 Methylpropanoate

Established Synthetic Routes and Reaction Pathways

The creation of the Methyl 2-(2-chlorophenyl)-2-methylpropanoate backbone can be achieved through various reliable synthetic routes. These methods primarily involve forming the key carbon-carbon and carbon-oxygen bonds that define the molecule's structure.

Alkylation Approaches (e.g., α-alkylation of arylacetates)

A fundamental approach to constructing the quaternary α-carbon is through the sequential alkylation of a precursor arylacetic ester. This process typically begins with a methyl 2-(2-chlorophenyl)acetate substrate. The α-carbon of this ester is acidic and can be deprotonated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a reactive enolate intermediate. vanderbilt.edu

This enolate can then be treated with an alkylating agent, such as methyl iodide, in a nucleophilic substitution reaction (SN2) to introduce the first methyl group. To create the quaternary center, this process is repeated: a second deprotonation at the α-carbon, followed by reaction with another equivalent of methyl iodide, yields the desired 2,2-dimethyl substituted product. The choice of a strong, hindered base is crucial to ensure complete enolate formation and to minimize side reactions like self-condensation of the ester. vanderbilt.edu Phase-transfer catalysis, using catalysts like cinchona derivatives, has also emerged as a powerful method for the asymmetric α-alkylation of related β-dicarbonyl compounds, suggesting potential applicability in this area. rsc.orgnih.gov

Esterification and Transesterification Strategies

When the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-methylpropanoic acid, is available, direct esterification is the most straightforward route to the final product. The Fischer esterification is a classic method, involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). chemguide.co.ukmasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium toward the product, a large excess of the alcohol is used, and/or the water formed during the reaction is removed. masterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk The alcohol then acts as a nucleophile, attacking this carbon, followed by a series of proton transfer steps and the elimination of a water molecule to yield the ester. masterorganicchemistry.comchemguide.co.uk

Alternative methods for esterification that avoid the use of strong acids and equilibrium constraints include the conversion of the carboxylic acid to a more reactive acyl chloride. Treatment of 2-(2-chlorophenyl)-2-methylpropanoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would produce 2-(2-chlorophenyl)-2-methylpropanoyl chloride. This highly reactive intermediate readily reacts with methanol, often in the presence of a mild base like pyridine (B92270) to neutralize the HCl byproduct, to give this compound in high yield.

| Method | Reagents | Catalyst/Conditions | Key Features |

| Fischer Esterification | 2-(2-chlorophenyl)-2-methylpropanoic acid, Methanol | H₂SO₄ or TsOH, Heat | Reversible; requires excess alcohol or water removal. chemguide.co.ukmasterorganicchemistry.com |

| Via Acyl Chloride | 2-(2-chlorophenyl)-2-methylpropanoic acid, SOCl₂, Methanol | Pyridine (optional) | Irreversible and high-yielding; avoids equilibrium. |

| Transesterification | Other alkyl 2-(2-chlorophenyl)-2-methylpropanoates, Methanol | Acid or Base Catalyst | Useful for converting one ester to another. |

Carbon-Carbon Bond Formation Methodologies

Modern synthetic chemistry offers several powerful methods for directly forming carbon-carbon bonds to construct the core structure of this compound. These reactions often involve the coupling of two smaller fragments.

One prominent strategy is the palladium-catalyzed α-arylation of esters. This involves the cross-coupling of an ester enolate with an aryl halide. For instance, the lithium enolate of methyl 2-methylpropanoate (B1197409) could be coupled with 1-chloro-2-iodobenzene (B47295) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to form the desired C-C bond. organic-chemistry.org

Another approach involves organometallic reagents. The Suzuki reaction, a palladium-catalyzed cross-coupling, can form C-C bonds between organoboranes and organic halides. chemistry.coach A synthetic pathway could involve the coupling of an arylboronic acid, such as (2-chlorophenyl)boronic acid, with a suitable α-halo ester derivative in the presence of a palladium catalyst.

Furthermore, reactions involving arynes provide a unique strategy for aryl functionalization. The insertion of a 2-chlorobenzyne intermediate into a carbon-carbon σ-bond of a suitable precursor could also lead to the target structure. researchgate.net

| Reaction Type | Key Reagents | Catalyst System | Description |

| α-Arylation of Esters | Methyl 2-methylpropanoate, 2-chloro-iodobenzene | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Strong base | Forms a bond between the ester α-carbon and the aryl ring. organic-chemistry.org |

| Suzuki Coupling | (2-chlorophenyl)boronic acid, Methyl 2-bromo-2-methylpropanoate (B8525525) | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Couples an arylboronic acid with an α-halo ester. chemistry.coach |

| Grignard-type Reactions | 2-chlorophenylmagnesium bromide, Methyl 2-bromo-2-methylpropanoate | Copper or Nickel catalyst | Couples an organomagnesium reagent with an electrophilic carbon source. illinois.edu |

Enantioselective and Diastereoselective Synthesis of the Chiral Center

It is important to note that this compound is an achiral molecule. The α-carbon is a quaternary center, but since two of its substituents are identical methyl groups, it is not a stereocenter. Therefore, enantioselective or diastereoselective synthesis is not necessary for this specific compound.

However, the principles of asymmetric synthesis are highly relevant for the creation of structurally similar chiral analogues where the two alkyl groups at the α-position are different (e.g., a methyl and an ethyl group). The construction of such chiral quaternary stereocenters is a significant challenge in organic synthesis. nih.govpnas.org The following sections discuss the methodologies that would be applied to synthesize these chiral analogues.

Development and Application of Chiral Catalysts

The synthesis of chiral molecules with all-carbon quaternary stereocenters often relies on the use of chiral catalysts. pnas.org These catalysts create a chiral environment around the reacting molecules, influencing the reaction pathway to favor the formation of one enantiomer over the other.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective for the enantioselective alkylation of carbonyl compounds. rsc.orgnih.gov In this method, the catalyst transports an enolate from an aqueous or solid phase into an organic phase containing the alkylating agent, with the chiral structure of the catalyst directing the alkylation to a specific face of the enolate.

Transition Metal Catalysis: Chiral complexes of transition metals like palladium, nickel, copper, and rhodium are widely used. nih.govorganic-chemistry.org For instance, the asymmetric α-alkylation of an ester enolate can be achieved using a palladium complex with a chiral phosphine ligand. The ligand coordinates to the metal center, creating a chiral pocket that dictates the stereochemical outcome of the C-C bond formation. acs.org Similarly, copper-catalyzed conjugate additions of organozinc reagents are a powerful method for creating quaternary stereocenters. nih.gov

Organocatalysis: Small organic molecules can also act as chiral catalysts. For example, chiral aldehydes or chiral phosphoric acids can catalyze asymmetric reactions. researchgate.netnih.gov Chiral aldehyde catalysis can be used for the direct α-functionalization of amino acid esters, demonstrating a pathway for creating α,α-disubstituted products with high stereocontrol. acs.orgresearchgate.net

Asymmetric Induction Techniques

Asymmetric induction refers to the preferential formation of one stereoisomer due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. wikipedia.org

Substrate Control (Chiral Auxiliaries): One of the most reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material. It directs the stereochemical course of a reaction before being removed in a later step. For the synthesis of a chiral analogue of this compound, one could start with a chiral alcohol to form an ester. The bulky chiral auxiliary would sterically hinder one face of the resulting enolate, forcing an incoming alkylating agent to attack from the less hindered face. After the quaternary center is constructed, the auxiliary alcohol is cleaved, yielding the chiral carboxylic acid with high enantiomeric purity.

Reagent Control: This involves using a chiral reagent to deliver a functional group asymmetrically. While less common for alkylations, this principle is applied in reductions or oxidations where the hydride or oxygen is delivered by a chiral reagent.

External Asymmetric Induction (Catalyst Control): This is the most efficient and widely used method, where a small amount of a chiral catalyst regenerates and induces chirality in a large amount of substrate. wikipedia.org As discussed in the previous section, the chiral catalyst forms a transient, diastereomeric complex with the substrate, lowering the activation energy for the formation of one enantiomer while raising it for the other. wikipedia.org This difference in energy pathways leads to the preferential formation of a single stereoisomer.

Optimization of Synthetic Parameters and Reaction Efficiency

Catalyst Loading and Ligand Optimization

The selection of an appropriate catalyst and ligand system is paramount for the successful synthesis of this compound via palladium-catalyzed α-arylation. The catalyst, typically a palladium(II) or palladium(0) complex, and the coordinating ligand work in concert to facilitate the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium center, promoting the desired elementary steps of the catalytic cycle, and preventing catalyst deactivation. For the α-arylation of esters, bulky and electron-rich phosphine ligands have proven to be particularly effective. These ligands enhance the rate of both oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination to form the product.

Several classes of ligands have been successfully employed in related α-arylation reactions. Sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands are effective in the reactions of various esters with both electron-rich and electron-poor aryl chlorides and bromides. organic-chemistry.org Buchwald-type biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are also widely used and have shown excellent performance in the α-arylation of amides and esters. nih.gov The choice of ligand can significantly impact the reaction's success, and screening of different ligands is often necessary to identify the optimal one for a specific substrate combination. For instance, in the arylation of sulfonamides, an indole-based phosphine ligand was found to be highly effective. nih.gov The optimization of the ligand is a key step in developing a robust and efficient synthesis.

Interactive Data Table: Catalyst and Ligand Effects on a Model α-Arylation Reaction

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | 2 | LiHMDS | Toluene | 80 | 85 | nih.gov |

| Pd₂(dba)₃ | XPhos | 1 | NaOtBu | Dioxane | 100 | 92 | Fictional Data |

| [Pd(cinnamyl)Cl]₂ | SPhos | 0.5 | K₃PO₄ | THF | 70 | 88 | Fictional Data |

| PdCl₂(PPh₃)₂ | RuPhos | 3 | Cs₂CO₃ | DME | 90 | 78 | Fictional Data |

Note: The data in this table is illustrative and based on typical conditions for palladium-catalyzed α-arylation of esters. Actual results for the synthesis of this compound may vary and would require specific experimental investigation.

Solvent Effects and Reaction Kinetics

Commonly used solvents for these types of cross-coupling reactions include ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, as well as aromatic hydrocarbons such as toluene. The selection of the solvent is often empirical and depends on the specific catalyst system and substrates being used. For instance, in the α-arylation of esters with aryl bromides, reactions have been successfully carried out at room temperature or 80°C in solvents like toluene. nih.gov The use of aprotic solvents is generally preferred to avoid potential side reactions with the strong bases used to generate the ester enolate.

The kinetics of the reaction are influenced by the concentrations of the reactants, catalyst, and ligand, as well as the temperature. Understanding the reaction kinetics is crucial for process optimization and scale-up. Kinetic studies can help elucidate the reaction mechanism and identify the rate-determining step. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-limiting step. The rate of this step can be influenced by the nature of the aryl halide (iodides > bromides > chlorides) and the electron density of the aryl ring.

Yield Enhancement and Side Product Mitigation

Maximizing the yield of the desired product, this compound, while minimizing the formation of side products is the ultimate goal of any synthetic methodology. Several strategies can be employed to enhance the yield and selectivity of the α-arylation reaction.

Yield Enhancement:

Base Selection: The choice of a strong, non-nucleophilic base is critical for the efficient generation of the ester enolate. Common bases used in these reactions include lithium bis(trimethylsilyl)amide (LiHMDS), sodium tert-butoxide (NaOtBu), and lithium diisopropylamide (LDA). The stoichiometry of the base is also important, as an excess can sometimes lead to side reactions.

Temperature Control: The reaction temperature can significantly affect the reaction rate and selectivity. While higher temperatures can accelerate the reaction, they can also promote the formation of undesired byproducts. Careful optimization of the temperature profile is therefore necessary.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction time for achieving maximum conversion without significant product degradation or side product formation.

Side Product Mitigation: One of the major potential side products in the α-arylation of esters is the diarylated product, where the ester enolate reacts with two molecules of the aryl halide. The formation of this byproduct can be suppressed by carefully controlling the stoichiometry of the reactants and by using bulky ligands that sterically hinder a second arylation event. High selectivity for monoarylation has been reported for the α-arylation of esters using bulky phosphine ligands. nih.gov

Another potential side reaction is the homo-coupling of the aryl halide to form a biaryl byproduct. This can be minimized by using an appropriate catalyst system and optimizing the reaction conditions. Additionally, β-hydride elimination from the palladium enolate intermediate can lead to the formation of an unsaturated ester and a reduced arene. The use of ligands that promote rapid reductive elimination can help to disfavor this pathway. organic-chemistry.org

By systematically optimizing the catalyst loading, ligand structure, solvent, and other reaction parameters, it is possible to develop a highly efficient and selective synthesis of this compound.

Reactivity and Chemical Transformations of Methyl 2 2 Chlorophenyl 2 Methylpropanoate

Reactions Involving the Ester Functionality

The ester group is a key reactive center in Methyl 2-(2-chlorophenyl)-2-methylpropanoate, susceptible to a range of nucleophilic acyl substitution reactions. These reactions proceed through a common mechanism involving the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) leaving group to yield the substituted product. vanderbilt.edulibretexts.org

Hydrolysis and Transesterification Mechanisms

Hydrolysis is the cleavage of the ester bond by reaction with water to form the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-methylpropanoic acid, and methanol (B129727). This reaction can be catalyzed by either acid or base. vanderbilt.edunih.gov

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the carboxylic acid and methanol.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. youtube.com The resulting tetrahedral intermediate expels the methoxide ion to form the carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. This final deprotonation step makes the reaction essentially irreversible. vanderbilt.edu

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to produce a new ester and methanol. This reaction is typically reversible, and the equilibrium can be shifted by using the reactant alcohol as a solvent or by removing the methanol as it is formed. mdpi.com Like hydrolysis, the mechanism follows the nucleophilic acyl substitution pathway. mdpi.com

| Reaction | Catalyst | Nucleophile | Product(s) |

| Hydrolysis | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | Water (H₂O) | 2-(2-chlorophenyl)-2-methylpropanoic acid + Methanol |

| Transesterification | Acid or Base | Alcohol (R'-OH) | This compound + Methanol |

Reduction to Corresponding Alcohols and Other Derivatives

The ester functionality of this compound is relatively resistant to reduction compared to aldehydes or ketones. Strong reducing agents are required to convert the ester to the primary alcohol, 2-(2-chlorophenyl)-2-methylpropan-1-ol.

Commonly used reagents for this transformation include lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride (B1222165) with metal salts. For instance, while sodium borohydride alone is generally ineffective at reducing esters, its reducing power can be enhanced by the addition of salts like lithium chloride, enabling the conversion of similar esters to their corresponding alcohols. google.com The reaction proceeds by the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group and a second hydride addition to the intermediate aldehyde.

| Reducing System | Reactant Ester | Product Alcohol | Yield |

| Potassium borohydride / Lithium chloride | Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate | 2-(4-ethoxyphenyl)-2-methylpropanol | 80-90% google.com |

| Sodium borohydride | This compound | 2-(2-chlorophenyl)-2-methylpropan-1-ol | N/A |

| Lithium aluminum hydride | This compound | 2-(2-chlorophenyl)-2-methylpropan-1-ol | N/A |

Data for a structurally similar compound is provided for illustrative purposes.

Nucleophilic Acyl Substitution Reactions (e.g., Amidation)

Amidation (or aminolysis) is a nucleophilic acyl substitution reaction where this compound reacts with ammonia, a primary amine, or a secondary amine to form the corresponding amide. vanderbilt.edu This reaction is generally slower than the reaction of more reactive carboxylic acid derivatives like acid chlorides. vanderbilt.edu The reaction mechanism involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to expel methanol and form the N-substituted 2-(2-chlorophenyl)-2-methylpropanamide. ijirset.com The reaction is often reversible and may require heating or specific catalysts to proceed efficiently. nih.gov

The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acid chloride > Acid anhydride (B1165640) > Ester > Amide vanderbilt.edu

This trend is due to the decreasing quality of the leaving group and increasing resonance stabilization of the starting material.

Transformations at the Chiral Quaternary Carbon Center

The carbon atom bonded to the 2-chlorophenyl group, the methyl group, the propanoate group, and another methyl group constitutes a chiral quaternary center. Reactions at this center are of significant interest, particularly for controlling the stereochemistry of the molecule.

Stereospecific and Stereoselective Conversions

Stereoselective conversions are crucial in pharmaceutical chemistry, as enantiomers of chiral drugs often exhibit different pharmacological activities. viamedica.pl For esters of 2-arylpropionic acids, enzymatic kinetic resolution is a common strategy. nih.gov

In this process, an enzyme, such as an esterase or lipase, selectively catalyzes the hydrolysis of one enantiomer of the racemic this compound at a much faster rate than the other. For example, an (S)-selective esterase would hydrolyze the (S)-ester to (S)-2-(2-chlorophenyl)-2-methylpropanoic acid, leaving the unreacted (R)-ester in high enantiomeric excess. nih.gov This allows for the separation of the two enantiomers. Protein engineering has been used to invert and improve the enantioselectivity of such enzymes for the production of pharmaceutically important (S)-2-arylpropionic acids. nih.gov

Epimerization and Racemization Studies

Racemization is the process of converting an enantiomerically enriched mixture into a racemate (an equal mixture of both enantiomers). This is particularly relevant for recycling an undesired enantiomer obtained from a resolution process. The hydrogen atom on the chiral carbon of 2-arylpropionic acid derivatives is acidic and can be removed by a base. nih.gov

For this compound, treatment with a suitable base can facilitate racemization. The mechanism involves the deprotonation of the α-carbon to form a planar achiral enolate intermediate. Subsequent protonation of this intermediate can occur from either face with equal probability, leading to a racemic mixture of the (R)- and (S)-enantiomers. google.com This process is also known as epimerization.

In biological systems, a similar process known as metabolic chiral inversion occurs for many 2-arylpropionic acid drugs (profens). viamedica.pl The less active (R)-enantiomer is converted in vivo to the more active (S)-enantiomer. This bioconversion is mediated by an epimerase enzyme and is thought to proceed through the formation of a coenzyme A (CoA) thioester, which facilitates the deprotonation and subsequent reprotonation at the chiral center. nih.govsemanticscholar.org

| Process | Conditions | Mechanism | Outcome |

| Chemical Racemization | Organic solvent, Base (e.g., TBAH) google.com | Formation of a planar enolate intermediate | Conversion of an enantiomerically enriched sample to a 50:50 mixture of R and S enantiomers |

| Metabolic Chiral Inversion | In vivo, Epimerase enzyme | Formation of a thioester carbanion intermediate nih.gov | Conversion of the (R)-enantiomer to the (S)-enantiomer |

Aromatic Ring Functionalization and Modifications of the 2-Chlorophenyl Moiety

The 2-chlorophenyl group of this compound is the primary site for transformations aimed at building molecular complexity. The presence of the chlorine atom allows for a variety of metal-catalyzed cross-coupling reactions, while the aromatic ring itself can undergo substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the aryl chloride moiety of the title compound serves as a suitable electrophilic partner for such transformations. chemrxiv.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org For this compound, this would involve the reaction of the 2-chlorophenyl group with a boronic acid (R-B(OH)₂) in the presence of a palladium(0) catalyst and a base. wikipedia.orgnobelprize.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl chloride to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgyonedalabs.com

Aryl chlorides are known to be less reactive than the corresponding bromides or iodides, often requiring more specialized catalytic systems to achieve efficient oxidative addition. libretexts.orgnih.gov Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate the coupling of these more challenging substrates. researchgate.netorganic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org In this case, the 2-chlorophenyl group would be coupled with an alkene (e.g., styrene, acrylate) in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com The mechanism also begins with the oxidative addition of the aryl chloride to a Pd(0) species. libretexts.org This is followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the final product and a palladium-hydride species. youtube.com The base then regenerates the active Pd(0) catalyst. libretexts.org Similar to the Suzuki coupling, the reaction with aryl chlorides can be demanding and may require specific, highly active catalyst systems. nih.gov

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboronic Acid/Ester (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl-Aryl, Aryl-Vinyl, Aryl-Alkyl |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Pd(OAc)₂, PdCl₂ with phosphine ligands | Et₃N, K₂CO₃, NaOAc | Substituted Alkene |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism proceeds via an addition-elimination pathway. pressbooks.pub This process requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon attack by the nucleophile. pressbooks.pubyoutube.com

In this compound, the chlorine atom is the leaving group. The substituents on the ring are the chlorine itself and the ortho-methylpropanoate group. The ester functionality of the methylpropanoate group is moderately electron-withdrawing. However, without additional, stronger EWGs in the para position, the ring is not considered strongly activated towards SNAr. Consequently, subjecting this compound to common nucleophiles (e.g., alkoxides, amines) under standard conditions is unlikely to result in substitution of the chlorine atom. The reaction would likely require harsh conditions (high temperature and pressure) to proceed, if at all.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. ma.edumasterorganicchemistry.com The reactivity and regioselectivity of the reaction are governed by the existing substituents on the ring. wvu.edu The 2-chlorophenyl moiety of the title compound has two substituents to consider: the chlorine atom and the 2-methylpropanoate (B1197409) group.

Chlorine Atom : Halogens are deactivating groups due to their strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the benzene (B151609) ring. wvu.edu However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during ortho or para attack. libretexts.org

Methyl 2-propanoate Group : The ester group is a deactivating group due to both inductive and resonance effects, which pull electron density from the ring. It acts as a meta-director. ma.edu

Complex Rearrangement Reactions and Fragmentations

The structural framework of this compound is generally stable under typical organic reaction conditions. Complex skeletal rearrangements are not commonly observed for this class of compounds unless subjected to high-energy conditions such as pyrolysis or specific catalytic processes designed to induce such transformations. researchgate.netresearchgate.net

Key potential fragmentation pathways for this compound include:

Loss of a methoxy (B1213986) radical (•OCH₃) : Cleavage of the O-CH₃ bond in the ester would result in an acylium ion.

Loss of a methoxycarbonyl radical (•COOCH₃) : Cleavage of the bond between the quaternary carbon and the carbonyl group.

McLafferty Rearrangement : This is less likely as it requires a gamma-hydrogen, which is absent in the propanoate chain.

Cleavage of the C-Cl bond : Loss of a chlorine radical.

Ortho Effect Interactions : Studies on related ortho-substituted phenylpropenoates have shown that the ortho-substituent can be lost through an intramolecular cyclization mechanism, forming a stable benzopyrylium ion. nih.gov A similar interaction between the ester group and the ortho-chlorine might lead to unique fragmentation pathways not seen in the meta or para isomers.

| Fragmentation Process | Neutral Loss | Plausible Fragment Ion |

|---|---|---|

| Alpha-cleavage (ester) | •OCH₃ | [M - 31]⁺ |

| Alpha-cleavage (ester) | CH₃O• | [M - 59]⁺ |

| Cleavage at quaternary carbon | •C(CH₃)₂COOCH₃ | [C₆H₄Cl]⁺ |

| Loss of Chlorine | •Cl | [M - 35]⁺ |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy serves as a powerful tool for determining the detailed structure of molecules in solution.

Detailed Conformational Analysis using NOESY and ROESY Experiments

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are two-dimensional NMR experiments that are crucial for determining the spatial proximity of protons within a molecule. These techniques detect through-space interactions, as opposed to through-bond couplings, providing information on protons that are close to each other, typically within 5 Å columbia.edumdpi.com. This data is vital for elucidating the preferred three-dimensional conformation of a molecule.

For Methyl 2-(2-chlorophenyl)-2-methylpropanoate, the relative orientation of the 2-chlorophenyl ring with respect to the methyl groups can be determined. NOESY and ROESY experiments would reveal correlations between the protons on the aromatic ring and the protons of the two methyl groups. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of inter-proton distances chemrxiv.orgscribd.com. For medium-sized molecules where the standard NOE may be close to zero, ROESY is often preferred as the ROE is always positive columbia.edu.

A hypothetical set of key NOESY/ROESY correlations for conformational analysis is presented below. The observation of a strong correlation between the protons of one of the C2-methyl groups and the H6' proton of the chlorophenyl ring would indicate a conformation where that specific methyl group is oriented towards the aromatic proton.

| Interacting Protons | Expected Correlation | Inferred Proximity |

| C2-CH₃ / Phenyl H6' | Strong | < 3.0 Å |

| C2-CH₃ / O-CH₃ | Weak to Medium | < 4.5 Å |

| O-CH₃ / Phenyl H6' | Weak | < 5.0 Å |

Dynamic NMR Spectroscopy for Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is an effective method for studying the rates of intramolecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation montana.eduresearchgate.net. By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these processes nih.govmdpi.com.

In this compound, a significant rotational barrier is expected around the single bond connecting the 2-chlorophenyl ring and the quaternary carbon atom. This restricted rotation arises from the steric hindrance caused by the ortho-chloro substituent and the two methyl groups.

At low temperatures, this rotation would be slow on the NMR timescale, resulting in distinct signals for the aromatic protons. As the temperature increases, the rate of rotation increases. This increased rate leads to the broadening of the signals, which eventually coalesce into a single, averaged signal at a specific temperature known as the coalescence temperature (Tc) mdpi.com. From this data, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar molecules like methyl benzoate have reported rotational barriers accessible by DNMR missouri.edu.

| Temperature | Spectral Observation for Aromatic Protons | Rotational Rate |

| Low Temperature (e.g., -90 °C) | Sharp, distinct signals for each proton | Slow exchange |

| Intermediate Temperature | Broadened signals | Intermediate exchange |

| Coalescence Temperature (Tc) | Signals merge into a single broad peak | k ≈ Δν |

| High Temperature (e.g., 50 °C) | Sharp, averaged signals | Fast exchange |

Elucidation of Stereochemical Relationships (e.g., Diastereotopic Nature)

The concept of topic relationships (homotopic, enantiotopic, diastereotopic) is fundamental in NMR spectroscopy for understanding molecular symmetry and structure masterorganicchemistry.comchemistrysteps.com. Diastereotopic nuclei are chemically non-equivalent and, therefore, are expected to have different chemical shifts in the NMR spectrum under all conditions masterorganicchemistry.comlibretexts.org. This situation often arises in chiral molecules or in achiral molecules that possess a prochiral center masterorganicchemistry.com.

In the case of this compound, the molecule is achiral. However, the quaternary carbon (C2) is a prochiral center. The two methyl groups attached to C2 are diastereotopic. This is because the 2-chlorophenyl substituent breaks the local symmetry. Replacing one of the methyl groups with another group (e.g., deuterium) would create a chiral center, and the two resulting molecules (R and S) would be diastereomers relative to any other existing stereocenter if one were present. Even without another stereocenter, the environments of the two methyl groups are inherently different due to the fixed, or slowly rotating, orientation of the non-symmetrical chlorophenyl ring. One methyl group is, on average, closer to the chlorine atom, while the other is closer to the hydrogen at the C6' position. Consequently, these two methyl groups should appear as two distinct singlets in the ¹H NMR spectrum youtube.com.

| Group | Protons | Expected Multiplicity | Reason for Chemical Shift |

| Methoxy (B1213986) | -OCH₃ | Singlet | Standard ester methyl environment. |

| Methyl 1 | C(CH₃)₂ | Singlet | Diastereotopic due to proximity to the -Cl substituent on the phenyl ring. |

| Methyl 2 | C(CH₃)₂ | Singlet | Diastereotopic due to proximity to the H6' on the phenyl ring. |

| Aromatic | Phenyl | Multiplets | Complex splitting due to coupling and different chemical environments. |

Advanced Mass Spectrometry for Mechanistic Insights

Advanced mass spectrometry techniques are critical for confirming molecular weight and elucidating the fragmentation pathways of a compound, which aids in its structural identification.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions nationalmaglab.orgwikipedia.org. In a typical MS/MS experiment, a precursor ion (often the molecular ion) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are mass-analyzed youtube.com. This process provides valuable information about the connectivity of atoms within the molecule researchgate.net.

For this compound, the molecular ion ([C₁₁H₁₃ClO₂]⁺˙) would be expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. The presence of the aromatic ring and the chlorine atom will also influence the fragmentation.

A plausible fragmentation pathway could involve:

Loss of the methoxy radical (•OCH₃): This would lead to the formation of a stable acylium ion.

Loss of carbon monoxide (CO): Following the initial fragmentation, further losses can occur.

Formation of a chlorotropylium ion: Rearrangements involving the aromatic ring are common.

Cleavage of the C-C bond between the quaternary carbon and the phenyl ring.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 212/214 | 181/183 | •OCH₃ | [C₁₀H₁₀ClO]⁺ |

| 212/214 | 153/155 | C₃H₅O₂ | [C₈H₈Cl]⁺ |

| 181/183 | 153/155 | CO | [C₉H₁₀Cl]⁺ |

| 153/155 | 111/113 | C₃H₂ | [C₆H₄Cl]⁺ |

Note: m/z values are shown for both ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule and its fragments nih.govnih.gov. Unlike low-resolution mass spectrometry, which provides nominal masses, HRMS can distinguish between ions that have the same integer mass but different elemental formulas nih.gov.

For this compound, HRMS is essential for confirming its molecular formula, C₁₁H₁₃ClO₂. The theoretical exact mass is calculated using the masses of the most abundant isotopes (¹H, ¹²C, ¹⁶O, ³⁵Cl). The presence of chlorine is also readily identified by its characteristic isotopic signature, with two peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃³⁵ClO₂ |

| Theoretical Exact Mass (Monoisotopic) | 212.06041 |

| Hypothetical Measured Exact Mass | 212.06029 |

| Mass Difference (ppm) | -0.57 |

| Molecular Formula for M+2 | C₁₁H₁₃³⁷ClO₂ |

| Theoretical Exact Mass (M+2) | 214.05746 |

This high degree of accuracy allows for the confident assignment of the molecular formula, a critical step in the identification of an unknown compound or the confirmation of a synthesized product nih.gov.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a premier analytical technique for determining the precise arrangement of atoms within a crystalline solid. nih.gov By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated. This method provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov

The synthesis of an enantiopure target molecule often involves chiral intermediates whose absolute configuration must be rigorously established. X-ray crystallography is the most definitive method for this purpose. nih.gov By growing a suitable single crystal of a chiral precursor, its solid-state structure can be solved, allowing for the direct visualization of the spatial arrangement of its atoms.

The assignment of the absolute configuration (R or S) is confirmed by analyzing the collected diffraction data. A key metric in this determination for non-centrosymmetric structures is the Flack parameter, which provides a high degree of confidence in the assigned stereochemistry. nih.gov This crystallographic data is foundational, anchoring the stereochemistry for all subsequent synthetic steps leading to the final product.

Illustrative Crystallographic Data for a Chiral Precursor

| Parameter | Value |

|---|---|

| Empirical Formula | C10H11ClO2 |

| Formula Weight | 200.64 |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Dimensions | a = 6.1 Å, b = 8.5 Å, c = 9.8 Å β = 105.2° |

| Volume | 490.5 ų |

| Z | 2 |

| Flack Parameter | 0.02(3) |

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the crystal lattice. This crystal packing is governed by a network of non-covalent intermolecular interactions. researchgate.net For chlorophenyl-containing compounds, these interactions can include C-H···O hydrogen bonds, C-H···π interactions, and π–π stacking. nih.govscienceopen.com

Illustrative Intermolecular Interactions in a Crystal Lattice

| Interaction Type | Atoms Involved (D-H···A) | Distance (H···A) (Å) | Angle (D-H···A) (°) |

|---|---|---|---|

| C-H···O | C(methyl)-H···O(carbonyl) | 2.55 | 160 |

| C-H···π | C(aryl)-H···Cg(chlorophenyl ring) | 2.80 | 155 |

| π–π stacking | Cg(chlorophenyl)···Cg(chlorophenyl) | 3.85 (centroid-centroid) | - |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. cas.cz Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful methods for studying chiral molecules in solution. mtoz-biolabs.comspectroscopyeurope.com These techniques measure the difference in absorption between left and right circularly polarized light, providing information that is exquisitely sensitive to molecular stereochemistry.

The determination of absolute configuration using VCD is a robust method, particularly for molecules that are difficult to crystallize. researchgate.net The process involves measuring the experimental VCD spectrum of an enantiomer and comparing it to a spectrum predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). schrodinger.com For analogous compounds like the methyl ester of 2-(2-chlorophenoxy)propanoic acid, this method has been shown to provide an unambiguous assignment of the absolute configuration. nih.gov Converting the parent carboxylic acid to its methyl ester can be advantageous as it eliminates complications from intermolecular hydrogen bonding in solution, leading to a better correlation between experimental and theoretical spectra. nih.gov

ECD is also a valuable tool for assigning absolute configuration and is particularly useful for determining the enantiomeric purity of a sample. nih.gov For a given chiral molecule, the two enantiomers will produce ECD spectra that are mirror images of one another. The magnitude of the CD signal, often expressed as the differential extinction coefficient (Δε), is directly proportional to the enantiomeric excess of the sample. By creating a calibration curve with samples of known enantiomeric composition, the enantiopurity of an unknown sample can be accurately determined. nih.gov

Illustrative Chiroptical Data

| Technique | Wavelength (nm) or Wavenumber (cm⁻¹) | (+)-Enantiomer Signal | (-)-Enantiomer Signal |

|---|---|---|---|

| ECD | 225 nm | Positive Cotton Effect (Δε = +2.5) | Negative Cotton Effect (Δε = -2.5) |

| ECD | 275 nm | Negative Cotton Effect (Δε = -1.8) | Positive Cotton Effect (Δε = +1.8) |

| VCD | 1735 cm⁻¹ (C=O stretch) | Positive Band | Negative Band |

| VCD | 1250 cm⁻¹ (C-O stretch) | Negative Band | Positive Band |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and offer a detailed view of the electronic structure of molecules. dtic.mil These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. scienceopen.comresearchgate.net For Methyl 2-(2-chlorophenyl)-2-methylpropanoate, DFT calculations would be employed to predict a variety of properties related to its electronic structure and chemical reactivity.

Key Applications of DFT for the Target Molecule:

Optimized Molecular Geometry: DFT would determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. nih.govgrowingscience.com The energy gap between HOMO and LUMO indicates the molecule's chemical stability and electronic properties. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is vital for predicting how it will interact with other molecules. nih.govscienceopen.com

Below is an illustrative table of the types of data that would be generated from DFT calculations for this compound.

| Calculated Property | Significance | Hypothetical Data Example |

| HOMO Energy | Represents the ability to donate an electron. | -6.5 eV |

| LUMO Energy | Represents the ability to accept an electron. | -1.2 eV |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | 5.3 eV |

| Dipole Moment | Measures the overall polarity of the molecule. | 2.1 Debye |

| Molecular Electrostatic Potential | Identifies sites for electrophilic and nucleophilic attack. | Negative potential around oxygen atoms; positive potential around hydrogens. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not publicly available.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics without using experimental data. dtic.mil These methods are known for their high accuracy but are typically more computationally demanding than DFT. dtic.mil

For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be used to obtain highly accurate molecular properties. mdpi.com These could include precise calculations of electron correlation energy, ionization potentials, and electron affinities, providing a benchmark for results obtained by less computationally intensive methods like DFT. nih.govrsc.org

Conformational Analysis and Potential Energy Surfaces

Molecules are not static; they exist as an ensemble of different spatial arrangements, or conformations, due to rotation around single bonds. Conformational analysis studies the energy of a molecule as a function of these rotations. youtube.commasterorganicchemistry.com

Molecular Mechanics (MM): This approach uses classical physics (force fields) to model molecular systems. nih.gov It is computationally less expensive than quantum methods, making it suitable for studying large systems or for performing extensive conformational searches on molecules like this compound to identify stable conformers. dntb.gov.ua

Molecular Dynamics (MD) Simulations: MD simulations compute the trajectory of atoms and molecules over time, providing insights into the dynamic behavior of the system. mdpi.commdpi.com An MD simulation of this compound would reveal how its conformation changes over time at a given temperature, offering a dynamic picture of its flexibility and the accessibility of different conformational states. anu.edu.au

By systematically rotating the single bonds in this compound (e.g., the bond connecting the phenyl ring to the quaternary carbon), a potential energy surface (PES) can be generated. longdom.orgyoutube.com A PES is a multidimensional map that shows the potential energy of the molecule for every possible atomic arrangement. mdpi.com

The points on this surface with the lowest energy correspond to stable conformational isomers (energy minima). youtube.comyoutube.com The relative energies of these minima determine the population of each conformer at thermal equilibrium. The barriers between these minima represent the energy required to convert one conformer into another. masterorganicchemistry.com

The table below illustrates the kind of information obtained from a conformational analysis.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) at 298 K |

| Global Minimum | 0.00 | 75 | 65% |

| Local Minimum 1 | 0.85 | -80 | 25% |

| Local Minimum 2 | 1.50 | 170 | 10% |

Note: This data is hypothetical and serves as an example of results from a conformational analysis.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. britannica.com It allows for the characterization of transient structures that are difficult or impossible to observe experimentally. masterorganicchemistry.comyoutube.com

For a reaction involving this compound, such as its hydrolysis, computational methods can be used to elucidate the step-by-step mechanism. This involves identifying all reactants, products, and any reaction intermediates.

Crucially, these calculations can locate the transition state for each step of the reaction. wikipedia.org A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. wikipedia.org By determining the geometry and energy of the transition state, chemists can calculate the activation energy, which is a key factor in determining the reaction rate. masterorganicchemistry.com

Computational Mapping of Reaction Pathways

The prediction of reaction pathways is a primary application of computational chemistry, allowing for the exploration of potential chemical transformations. rsc.org By employing quantum chemical methods, researchers can map the potential energy surface (PES) of a reaction, identifying transition states and intermediates. chemrxiv.org This process often involves a combination of quantum mechanics and machine learning to navigate the vast possibilities of chemical reactions. rsc.org

Modern approaches, such as the Heuristically-Aided Quantum Chemistry (HAQC) method, utilize chemical heuristics to guide the exploration of the PES, making the search for feasible reaction pathways more efficient. chemrxiv.org Software tools like Reaction Mechanism Generator (RMG) and SYNTHIA™ Retrosynthesis Software can automatically construct kinetic models and discover novel synthetic routes by applying expert-coded rules and algorithms. mit.edusigmaaldrich.comsynthiaonline.comyoutube.com For a molecule like this compound, these computational tools can predict plausible synthesis routes or degradation pathways.

Machine learning models, particularly deep neural networks, have also emerged as powerful tools for predicting major reaction products with high accuracy. rsc.org These models can be trained on large datasets of known reactions to predict the outcomes of new chemical transformations. nih.gov

Illustrative Reaction Pathway Analysis:

| Step | Reactants | Transition State (TS) | Intermediates/Products | Computational Method |

| 1 | This compound + Reagent | TS1 | Intermediate 1 | DFT (B3LYP/6-31G*) |

| 2 | Intermediate 1 | TS2 | Product + Byproduct | AFIR |

This table is for illustrative purposes to demonstrate the output of a computational reaction pathway analysis.

Prediction of Kinetic and Thermodynamic Parameters

Computational methods are essential for predicting the rates and feasibility of chemical reactions by calculating kinetic and thermodynamic parameters. fiveable.me Key parameters such as activation energy (Ea), rate constants (k), and Gibbs free energy of reaction (ΔG) can be determined theoretically. dtic.miltechbriefs.com

Quantum chemical calculations, including Density Functional Theory (DFT), are widely used to predict these parameters. nih.govtandfonline.com For instance, the activation energy, a critical factor in determining reaction speed, can be accurately predicted using these methods. nih.govacs.org Transition State Theory (TST) and its variational versions (VTST) provide a framework for calculating rate constants from the properties of the transition state. dtic.mil

Software packages like Arkane can compute thermodynamic properties and high-pressure-limit rate coefficients from the results of quantum chemistry calculations. mit.edu Machine learning is also increasingly used to predict thermochemical and kinetic properties, offering a faster alternative to computationally expensive quantum chemical methods. nih.gov

Illustrative Predicted Kinetic and Thermodynamic Data:

| Parameter | Predicted Value | Unit | Computational Method |

| Activation Energy (Ea) | 120 | kJ/mol | DFT (B3LYP/6-311++G(d,p)) |

| Enthalpy of Reaction (ΔH) | -45 | kJ/mol | Isodesmic Reaction Analysis |

| Gibbs Free Energy of Reaction (ΔG) | -60 | kJ/mol | QC-based pipeline |

| Rate Constant (k) at 298K | 1.5 x 10⁻⁴ | s⁻¹ | Transition State Theory |

This table is for illustrative purposes to demonstrate the type of data generated from computational predictions of kinetic and thermodynamic parameters.

Prediction and Interpretation of Spectroscopic Data

Computational spectroscopy plays a vital role in identifying and characterizing molecules by predicting their spectral features. Theoretical calculations can provide detailed insights into the relationship between molecular structure and spectroscopic properties.

Theoretical NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J). acs.orgsmu.edu These calculations are invaluable for assigning experimental spectra and confirming molecular structures.

The theoretical prediction of NMR parameters involves calculating the nuclear shielding tensors of the molecule. jst.go.jp Relativistic effects can also be incorporated, which is important for molecules containing heavier atoms. scm.com The accuracy of these predictions has advanced to the point where they can be reliably used to distinguish between different isomers and conformers. Linear-scaling methods have made it possible to perform these calculations on increasingly large molecules. q-chem.com

Illustrative Predicted ¹³C NMR Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl (C=O) | 175.2 | 174.8 |

| Quaternary (C-Cl) | 135.8 | 135.5 |

| Methyl (CH₃) | 25.4 | 25.1 |

This table is for illustrative purposes to show a comparison between theoretically predicted and experimentally observed NMR chemical shifts.

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. royalsocietypublishing.orgnih.gov Quantum chemical calculations, such as ab initio and DFT methods, can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. nasa.govnih.govresearchgate.nettandfonline.com

These theoretical spectra aid in the interpretation of experimental IR and Raman spectra by assigning specific absorption bands or scattering peaks to particular molecular vibrations. acs.orgbluelaze.com Computational tools like THeSeuSS can automate the simulation of IR and Raman spectra for various chemical systems. arxiv.org The comparison between calculated and experimental spectra can confirm the structure of a compound and provide insights into its bonding and conformational properties. aip.org

Illustrative Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| C=O stretch | 1735 | 450 | 25 |

| C-Cl stretch | 750 | 80 | 15 |

| C-H stretch (methyl) | 2980 | 50 | 40 |

This table is for illustrative purposes to demonstrate the output of a computational vibrational frequency analysis.

Despite a comprehensive search for information on "this compound," no specific details regarding its applications in advanced organic synthesis as outlined in the user's request could be found in the public domain. Consequently, this article cannot be generated as the required information for the specified sections and subsections is not available.

The performed searches aimed to uncover the use of "this compound" as a versatile chiral building block for the synthesis of complex stereodefined molecular architectures and in the construction of scaffolds for natural product synthesis. Further investigation was conducted to determine its role as a precursor to functionalized derivatives and analogs, specifically in the development of ligands for catalysis and the synthesis of probe molecules for chemical biology research. Additionally, its potential role in methodological development and reaction scope expansion was explored.

The search results did not yield any specific examples, research findings, or data tables related to these applications for the specified compound. General information on related topics such as chiral synthesis, natural product synthesis, ligand development, and chemical biology probes was retrieved, but a direct link to "this compound" was absent.

Therefore, due to the lack of available information, the generation of a thorough, informative, and scientifically accurate article strictly adhering to the provided outline is not possible at this time.

Applications of Methyl 2 2 Chlorophenyl 2 Methylpropanoate in Advanced Organic Synthesis

Role in Methodological Development and Reaction Scope Expansion

Substrate for Novel Catalytic Systems

The development of novel catalytic systems often relies on challenging substrates to test the limits of reactivity and selectivity. The steric hindrance around the ester group in Methyl 2-(2-chlorophenyl)-2-methylpropanoate, combined with the electronic effects of the ortho-chloro substituent, makes it an intriguing candidate for such studies.

Research into palladium-catalyzed α-arylation of sterically hindered esters has demonstrated the importance of robust catalyst systems. For instance, the use of silyl (B83357) ketene (B1206846) acetals as enolate surrogates with catalysts like Pd[P(t-Bu)₃]₂ and a ZnF₂ promoter has proven effective for coupling sterically demanding aryl bromides and esters. acs.orgacs.orgfigshare.com While this compound was not explicitly studied, its structure suggests it could serve as a benchmark substrate to evaluate the efficacy of new generations of palladium catalysts designed to overcome severe steric challenges. The development of ligands that can facilitate the coupling of such hindered partners is a significant area of research in organic synthesis. organic-chemistry.org

Furthermore, the presence of a C-Cl bond on the aromatic ring opens the possibility for its use in testing catalysts for C-H arylation reactions involving aryl chlorides. Intramolecular palladium-catalyzed C(sp³)-H arylation of aryl chlorides has been shown to be a powerful method for constructing various cyclic structures. nih.gov Although this reaction is intramolecular, the principles of catalyst design—focusing on overcoming the lower reactivity of aryl chlorides—are relevant. This compound could be employed in intermolecular C-H activation studies to assess the activity and selectivity of novel catalyst systems. The choice of palladium ligand and reaction conditions would be crucial in achieving desired transformations. nih.gov

Interactive Data Table: Catalytic Systems for Arylation of Hindered Substrates

While no specific data exists for this compound, the following table summarizes catalyst systems used for structurally related sterically hindered substrates.

| Catalyst System | Substrate Type | Reaction Type | Reference |

| Pd[P(t-Bu)₃]₂ / ZnF₂ | Sterically hindered silyl ketene acetals and aryl bromides | α-Arylation | acs.orgacs.org |

| Pd(OAc)₂ / P(t-Bu)₃ | Sterically hindered aryl bromides and diethyl malonate | α-Arylation | researchgate.net |

| Pd precatalyst / Kwong's indole-based ligand | Methyl sulfonamides and aryl chlorides | α-Arylation | nih.gov |

| [Pd] / IPr ligand | Aryl chlorides | Intramolecular Direct Arylation | acs.org |

Investigation of New Reaction Selectivities

The structure of this compound provides a platform for investigating various aspects of reaction selectivity, including chemoselectivity, regioselectivity, and stereoselectivity.

Chemoselectivity: The compound features two potentially reactive sites for cross-coupling reactions: the C-Cl bond on the aryl ring and the α-protons of the ester (after conversion to an enolate). A key challenge and area of investigation for new catalytic systems would be to achieve selective reaction at one site over the other. For example, a catalyst could be designed to preferentially activate the C-Cl bond for a Suzuki or Buchwald-Hartwig coupling, leaving the ester group intact. Conversely, conditions could be optimized for selective α-arylation without affecting the aryl chloride.

Regioselectivity: In the context of C-H activation, the presence of the chloro substituent and the ester group can influence the regioselectivity of further functionalization on the aromatic ring. The electronic and steric effects of these groups would direct incoming electrophiles or organometallic intermediates to specific positions. Studies on related compounds have shown that palladium-catalyzed C-H arylation can be highly regioselective, often favoring positions dictated by electronic and steric factors, as well as the formation of stable palladacyclic intermediates. nih.gov

Stereoselectivity: While this compound itself is achiral, its derivatives could be used to explore stereoselective reactions. For instance, if the ester were to be hydrolyzed to the corresponding carboxylic acid and then converted to a chiral derivative, this new substrate could be used to test the enantioselectivity of novel catalytic transformations. The synthesis of tertiary α-aryl ketones with high enantioselectivity has been achieved through palladium-catalyzed decarboxylative protonation, highlighting the potential for creating chiral centers adjacent to sterically hindered quaternary carbons. nih.govacs.org

Interactive Data Table: Factors Influencing Selectivity in Related Reactions

This table outlines factors that influence selectivity in reactions involving components structurally similar to this compound.

| Selectivity Type | Influencing Factors | Example Reaction | Reference |

| Chemoselectivity | Ligand choice, nature of base, reaction temperature | Pd-catalyzed mono-α-arylation of acetone | organic-chemistry.org |

| Regioselectivity | Electronic and steric properties of substituents, size of palladacyclic intermediate | Intramolecular Pd-catalyzed C(sp³)-H arylation | nih.gov |

| Stereoselectivity | Chiral ligands, nature of the substrate and catalyst | Catalytic asymmetric synthesis of tertiary α-aryl ketones | nih.govacs.org |

Derivatives and Analogs of Methyl 2 2 Chlorophenyl 2 Methylpropanoate

Systematic Structural Modifications at the Ester Group

The ester functionality is a primary target for structural modification due to its susceptibility to various chemical transformations. These modifications can significantly impact the compound's polarity, stability, and biological activity.

A common and straightforward modification involves changing the methyl group of the ester to other alkyl or aryl groups. This is typically achieved through transesterification, where the methyl ester is reacted with a different alcohol in the presence of an acid or base catalyst. For instance, reacting methyl 2-(2-chlorophenyl)-2-methylpropanoate with ethanol (B145695) or isopropanol (B130326) would yield the corresponding ethyl and isopropyl esters. This variation in the alcohol moiety allows for the fine-tuning of properties such as solubility and lipophilicity. While direct examples for this compound are not abundant in readily available literature, the synthesis of ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-2-methylpropanoate by reacting a piperazine (B1678402) derivative with ethyl 2-bromo-2-methylpropanoate (B8525525) demonstrates the feasibility of introducing larger ester groups. mdpi.com

These modifications can be summarized in the following table:

| Starting Material | Reagent | Resulting Ester |

| 2-(2-chlorophenyl)-2-methylpropanoic acid | Ethanol, H+ | Ethyl 2-(2-chlorophenyl)-2-methylpropanoate |

| 2-(2-chlorophenyl)-2-methylpropanoic acid | Propanol, H+ | Propyl 2-(2-chlorophenyl)-2-methylpropanoate |

| 2-(2-chlorophenyl)-2-methylpropanoic acid | Isopropanol, H+ | Isopropyl 2-(2-chlorophenyl)-2-methylpropanoate |

The ester group can be readily converted into other functional groups such as carboxylic acids, amides, and ketones.

Carboxylic Acids: Hydrolysis of the methyl ester, typically under basic conditions (saponification) followed by acidification, yields the corresponding carboxylic acid, 2-(2-chlorophenyl)-2-methylpropanoic acid. This transformation is a fundamental step in the synthesis of many derivatives, as the carboxylic acid can then be converted into a variety of other functional groups. For example, the hydrolysis of the related compound fenofibrate (B1672516) to fenofibric acid is a well-established reaction. nih.gov A patent describes the hydrolysis of methyl 2-methyl-2-phenylpropanoate using sodium hydroxide (B78521) in aqueous methanol (B129727) to produce 2-methyl-2-phenylpropanoic acid. googleapis.com

Amides: The carboxylic acid can be activated and reacted with various amines to form amides. Alternatively, the methyl ester can be directly converted to an amide by aminolysis, although this reaction is often less efficient than the acid-amine coupling. The synthesis of a wide array of amides with diverse functionalities can be achieved through these methods. For instance, a patent describes reacting 2-methyl-2-phenylpropanoyl chloride (derived from the corresponding carboxylic acid) with N,O-dimethylhydroxylamine hydrochloride to form an N-methoxy-N-methylamide (a Weinreb amide). googleapis.com

Ketones: The synthesis of ketones from the parent ester can be achieved through several methods. One common approach involves the conversion of the ester to a Weinreb amide, which can then be treated with an organometallic reagent (e.g., a Grignard reagent or an organolithium reagent) to yield a ketone. For instance, a patent discloses a process for preparing 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid, which involves the formation of a ketone on the phenyl ring. patsnap.com

Chemical Modifications of the Aromatic Ring

The 2-chlorophenyl ring is another key site for structural modification. Altering the substituents on the aromatic ring can have a profound impact on the electronic properties and steric profile of the molecule.